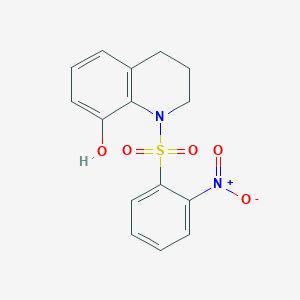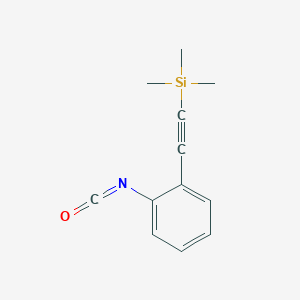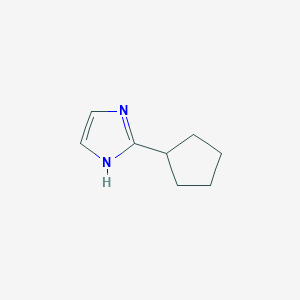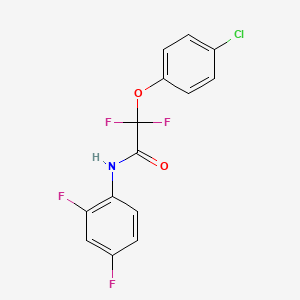![molecular formula C21H17Cl2N5O2 B2799515 N-(2-(5-苄基-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2,4-二氯苯甲酰胺 CAS No. 922055-79-6](/img/structure/B2799515.png)
N-(2-(5-苄基-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2,4-二氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide is a useful research compound. Its molecular formula is C21H17Cl2N5O2 and its molecular weight is 442.3. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和环化反应
研究深入探讨了涉及吡唑并嘧啶基酮酯的合成和环化反应,从而开发出具有潜在酶活性的新化合物。这些合成化合物对增强纤维二糖酶的反应性表现出显着影响,表明它们在生化应用中的效用(Mohamed Abd, Gawaad Awas, 2008)。
抗癌和抗 5-脂氧合酶剂
已合成了一系列新型吡唑并嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性。这些化合物通过其独特的结构属性,在针对癌细胞系的细胞毒性检测和抑制与炎症过程相关的酶 5-脂氧合酶方面表现出有希望的结果(A. Rahmouni et al., 2016)。
抗菌和抗真菌潜力
吡唑并[3,4-d]嘧啶衍生物已被合成,重点关注它们的潜在抗菌和抗真菌活性。该类中的一些化合物对各种微生物菌株表现出显着的功效,为开发新的抗菌剂提供了有希望的途径(C. N. Khobragade et al., 2010)。
作用机制
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other pyrazolo[3,4-d]pyrimidine derivatives . These compounds typically exert their effects by binding to specific receptors, thereby modulating their activity and triggering a cascade of biochemical events.
Biochemical Pathways
For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit tubulin polymerization , suggesting potential effects on cell division and growth.
Pharmacokinetics
Compounds with similar structures are typically well-absorbed and widely distributed throughout the body .
Result of Action
Some pyrazolo[3,4-d]pyrimidine derivatives have been found to show significant inhibitory activity , suggesting that this compound may also exert inhibitory effects on its targets.
生化分析
Biochemical Properties
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide and CDK2 is characterized by the binding of the compound to the ATP-binding site of the enzyme, thereby preventing ATP from binding and inhibiting the enzyme’s activity .
Cellular Effects
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This inhibition disrupts the cell cycle progression, leading to the accumulation of cells in the G1 phase and triggering programmed cell death. Additionally, N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of action of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide may also interact with other kinases and proteins involved in cell signaling pathways, further enhancing its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated sustained inhibition of CDK2 activity and consistent induction of cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide is localized in specific subcellular compartments, which affects its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear proteins and enzymes involved in cell cycle regulation and gene expression . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,4-dichlorobenzamide is crucial for its role in inhibiting CDK2 and inducing cell cycle arrest and apoptosis .
属性
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O2/c22-15-6-7-16(18(23)10-15)20(29)24-8-9-28-19-17(11-26-28)21(30)27(13-25-19)12-14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXVLBAHUADKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2799432.png)



![(2-Chlorophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799438.png)

![3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2799443.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)

![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/no-structure.png)
![N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799449.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2799453.png)
